An In-depth Technical Guide to [2-(Ammoniooxy)ethoxy]azanium dichloride: A Homobifunctional Crosslinker for Advanced Bioconjugation
An In-depth Technical Guide to [2-(Ammoniooxy)ethoxy]azanium dichloride: A Homobifunctional Crosslinker for Advanced Bioconjugation
Abstract
This technical guide provides a comprehensive overview of [2-(Ammoniooxy)ethoxy]azanium dichloride, a homobifunctional crosslinking agent of significant utility in chemical biology, drug development, and materials science. The document elucidates the chemical structure, physicochemical properties, synthesis, and key applications of this reagent. A central focus is placed on its role in oxime ligation, a cornerstone of "click" chemistry, for the stable conjugation of biomolecules. Detailed, field-proven experimental protocols are provided to enable researchers, scientists, and drug development professionals to effectively implement this versatile chemical tool in their work.
Chemical Identity and Structure
[2-(Ammoniooxy)ethoxy]azanium dichloride is systematically known as O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride . It is the dihydrochloride salt of 1,2-bis(aminooxy)ethane. The presence of two terminal aminooxy groups makes it a homobifunctional crosslinker, capable of reacting with two carbonyl-containing molecules (aldehydes or ketones).
Synonyms:
-
O-(2-aminooxyethyl)hydroxylamine;dihydrochloride[1]
-
1,2-Bis(aminooxy)ethane dihydrochloride
Key Identifiers:
Chemical Structure Diagram
Caption: Chemical structure of [2-(Ammoniooxy)ethoxy]azanium dichloride.
Physicochemical Properties
The physicochemical properties of this reagent are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Appearance | White crystalline solid | |
| Melting Point | Decomposes | |
| Solubility | Soluble in water | Inferred from its salt nature |
| Storage Temperature | 2-8°C | [2] |
Synthesis
The synthesis of O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride involves a two-step process: the synthesis of the free base, 1,2-bis(aminooxy)ethane, followed by its conversion to the dihydrochloride salt. A common and effective method for preparing the free base is through the Gabriel synthesis using N-hydroxyphthalimide.
Synthesis of 1,2-bis(aminooxy)ethane
This procedure is adapted from a modified literature method.[3][4]
Step 1: Synthesis of 1,2-bis(phthalimidooxy)ethane
-
In a round-bottom flask, dissolve N-hydroxyphthalimide (2 equivalents) in dimethylformamide (DMF).
-
Add 1,8-Diazabicycloundec-7-ene (DBU) (2 equivalents) dropwise with stirring. The solution will turn a deep red color.[4]
-
To this solution, add 1,2-dibromoethane (1 equivalent).[4]
-
Heat the reaction mixture at approximately 85°C for 1 hour. The deep red color will fade, indicating the progression of the reaction.[4]
-
Pour the cooled reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and wash with cold water, followed by cold acetonitrile to yield crude 1,2-bis(phthalimidooxy)ethane.[4]
Step 2: Hydrazinolysis to 1,2-bis(aminooxy)ethane
-
Suspend the crude 1,2-bis(phthalimidooxy)ethane in 95% ethanol.
-
While stirring under a nitrogen atmosphere, add hydrazine (3 equivalents) dropwise.[3]
-
The reaction is mildly exothermic, and phthalhydrazide will precipitate out of the solution.[3]
-
Stir the mixture for an additional 2 hours at room temperature.
-
Filter the mixture to remove the phthalhydrazide precipitate and wash the solid with 95% ethanol.[3]
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting residue contains the desired product, 1,2-bis(aminooxy)ethane, as a colorless liquid.[3]
Formation of the Dihydrochloride Salt
To obtain O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, the free base is treated with hydrochloric acid.
-
Dissolve the crude 1,2-bis(aminooxy)ethane in a suitable solvent, such as ethanol.
-
Cool the solution in an ice bath.
-
Add a stoichiometric amount (2 equivalents) of concentrated hydrochloric acid dropwise with stirring.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum.
Core Application: Oxime Ligation for Bioconjugation
The primary utility of [2-(Ammoniooxy)ethoxy]azanium dichloride lies in its ability to act as a homobifunctional crosslinker via oxime ligation. This reaction is a cornerstone of "click chemistry" and bioorthogonal chemistry, valued for its high chemoselectivity, efficiency, and the stability of the resulting oxime bond.[5]
Mechanism of Oxime Ligation
The reaction occurs between one of the aminooxy groups of the linker and a carbonyl group (aldehyde or ketone) of a target molecule. This proceeds through a two-step mechanism:
-
Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form a stable C=N-O oxime bond.[5]
The reaction is most efficient under slightly acidic conditions (pH 4-5) but can be performed at neutral pH, often with the aid of a nucleophilic catalyst like aniline.[5][6]
Caption: General workflow for crosslinking two molecules using [2-(Ammoniooxy)ethoxy]azanium dichloride via oxime ligation.
Applications in Drug Development
The robustness and specificity of oxime ligation make this crosslinker highly valuable in several areas of drug development:
-
Antibody-Drug Conjugates (ADCs): While this linker is homobifunctional, related heterobifunctional linkers containing an aminooxy group are used to attach cytotoxic drugs to antibodies.[4][7] The principles of oxime ligation are central to this application.
-
Peptide and Protein Modification: The linker can be used to cyclize peptides or to crosslink proteins to study their interactions and structure.
-
Hydrogel Formation: Crosslinking of polymers containing aldehyde or ketone groups with this linker can form stable hydrogels for drug delivery and tissue engineering.[8]
-
Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with carbonyl groups for applications in diagnostics and biosensors.
Experimental Protocol: Crosslinking of Aldehyde-Modified Bovine Serum Albumin (BSA)
This protocol provides a representative example of how to use O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride to crosslink a model protein, Bovine Serum Albumin (BSA), that has been modified to contain aldehyde groups.
Materials:
-
Bovine Serum Albumin (BSA)
-
Sodium periodate (NaIO₄)
-
O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride
-
Aniline
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sodium acetate buffer, pH 5.5
-
Desalting columns (e.g., PD-10)
-
SDS-PAGE analysis equipment
Procedure:
Part 1: Generation of Aldehyde Groups on BSA
-
Dissolve BSA in PBS to a final concentration of 10 mg/mL.
-
Add a freshly prepared solution of sodium periodate to the BSA solution to a final concentration of 10 mM. This will oxidize the N-terminal serine or threonine residues to generate aldehyde groups.
-
Incubate the reaction mixture in the dark for 30 minutes at room temperature.
-
Remove the excess sodium periodate by passing the solution through a desalting column equilibrated with sodium acetate buffer (pH 5.5).
-
Determine the concentration of the aldehyde-modified BSA (BSA-CHO) using a standard protein assay (e.g., BCA assay).
Part 2: Crosslinking Reaction
-
In a microcentrifuge tube, add the BSA-CHO solution to a final concentration of 5 mg/mL in sodium acetate buffer (pH 5.5).
-
Prepare a 100 mM stock solution of O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride in the same buffer.
-
Add the crosslinker solution to the BSA-CHO solution to achieve a 20-fold molar excess of the crosslinker relative to the protein.
-
Prepare a 1 M stock solution of aniline in DMF. Add the aniline catalyst to the reaction mixture to a final concentration of 100 mM.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.
-
(Optional) Quench the reaction by adding an excess of a molecule containing a single carbonyl group, such as acetone.
Part 3: Analysis of Crosslinking
-
Analyze the reaction mixture using SDS-PAGE under reducing conditions.
-
Successful crosslinking will be indicated by the appearance of higher molecular weight bands corresponding to BSA dimers, trimers, and higher-order oligomers, as compared to the single band of the starting BSA-CHO.
-
The extent of crosslinking can be quantified by densitometry analysis of the gel.
Safety and Handling
[2-(Ammoniooxy)ethoxy]azanium dichloride is classified as an irritant and is harmful if swallowed.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.
-
In Case of Skin Contact: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
-
If Inhaled: Move the person to fresh air and keep comfortable for breathing.
-
Conclusion
[2-(Ammoniooxy)ethoxy]azanium dichloride, or O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride, is a powerful and versatile homobifunctional crosslinker. Its utility is primarily derived from its participation in oxime ligation, a highly efficient and bioorthogonal reaction. This guide has provided the fundamental chemical and physical properties, a detailed synthesis protocol, and practical insights into its application in bioconjugation. For researchers in drug development, diagnostics, and biomaterials, a thorough understanding of this reagent and its associated chemistry opens up a wide array of possibilities for creating novel and functional molecular constructs.
References
- BenchChem. (2026). An In-depth Technical Guide to Oxime Ligation Chemistry for Beginners. BenchChem Technical Support.
- Šedová, P., Buffa, R., Kočí, T., Kovářová, L., Bednařík, J., Vágnerová, H., & Velebný, V. (2018). The effect of aminooxy-linkers' structure on the mechanical properties of hyaluronan-oxime hydrogels. EPJ Web of Conferences, 186, 03004.
- BenchChem. (2025).
- Dirksen, A., & Hackeng, T. M. (2009). Bioorthogonal Peptide Macrocyclization Using Oxime Ligation. Organic Letters, 11(21), 4886–4889.
- BenchChem. (2026). Application Notes and Protocols for Oxime Bond Formation with Aminooxy Reagents. BenchChem Technical Support.
- Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation.
- BenchChem. (2025). Introduction to Bifunctional Crosslinkers for Bioconjugation: A Technical Guide. BenchChem Technical Support.
- BenchChem. (2025). Determining the Conjugation Efficiency of Aminooxy-PEG4-C2-Boc: Application Notes and Protocols. BenchChem Technical Support.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 91667277, O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Aminooxy-PEG3-C2-thiol in Drug Delivery Systems. BenchChem Technical Support.
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Acmec Biochemical. (n.d.). O,O'-(Ethane-1,2-diyl)bis(hydroxylamine) dihydrochloride,98%. Retrieved from [Link]
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